N-(Cyclopropylmethyl)naphthalen-2-amine
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Overview
Description
N-(Cyclopropylmethyl)naphthalen-2-amine is an organic compound with the molecular formula C14H15N This compound features a naphthalene ring system substituted with a cyclopropylmethyl group and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclopropylmethyl)naphthalen-2-amine typically involves the reaction of naphthalen-2-amine with cyclopropylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where naphthalen-2-amine reacts with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(Cyclopropylmethyl)naphthalen-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthalen-2-amine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyclopropylmethyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted naphthalen-2-amine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-(Cyclopropylmethyl)naphthalen-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)naphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For instance, it may interact with amine receptors in biological systems, influencing neurotransmission and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-amine: A structurally related compound with similar chemical properties but lacking the cyclopropylmethyl group.
Cyclopropylmethylamine: Another related compound with a simpler structure, lacking the naphthalene ring system.
Uniqueness
N-(Cyclopropylmethyl)naphthalen-2-amine is unique due to the presence of both the cyclopropylmethyl group and the naphthalene ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(cyclopropylmethyl)naphthalen-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-4-13-9-14(8-7-12(13)3-1)15-10-11-5-6-11/h1-4,7-9,11,15H,5-6,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAOXXYROXGKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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